(2,5-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol
Overview
Description
(2,5-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol is a compound that features a phenyl ring substituted with two methoxy groups at the 2 and 5 positions, and an imidazole ring substituted with an ethyl group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol typically involves the cyclocondensation of 1,2-dicarbonyl compounds, aldehydes, and ammonium acetate as an ammonia source. This reaction can be carried out under thermal solvent-free conditions using a Brønsted acidic ionic liquid as a catalyst . Another method involves the reaction of NBoc-imidamides with α-azidoenones at elevated temperatures in acetonitrile, which allows for the inclusion of various substituents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2,5-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(2,5-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (2,5-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, affecting enzyme activity and protein function. The methoxy groups may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2,4,5-trisubstituted imidazoles: These compounds share the imidazole core but differ in the substituents attached to the ring.
Phenyl-substituted imidazoles: These compounds have various substituents on the phenyl ring, affecting their chemical properties and applications.
Bis-imidazoles: These compounds contain two imidazole rings and are used in different research and industrial applications.
Uniqueness
(2,5-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2,5-dimethoxyphenyl)-(1-ethylimidazol-2-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-4-16-8-7-15-14(16)13(17)11-9-10(18-2)5-6-12(11)19-3/h5-9,13,17H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLPVURKHIPHBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C(C2=C(C=CC(=C2)OC)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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